molecular formula C11H15ClN4 B1422969 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride CAS No. 1281695-27-9

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Cat. No. B1422969
M. Wt: 238.72 g/mol
InChI Key: JHFVADPASHYPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal , antithrombotic, anti-inflammatories, and antiproliferative agents .


Synthesis Analysis

The synthesis of triazolopyridines involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H NMR, 13 C NMR, FTIR, MS, and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridines include oxidative cyclization using N-Chlorosuccinimide (NCS) for hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight, which is 238.72 .

Scientific Research Applications

Water-Soluble Derivatives for Adenosine Receptor Antagonism

Research by Baraldi et al. (2012) explored the functionalization of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, leading to the creation of water-soluble derivatives with potential as adenosine receptor antagonists. The hydrochloride salt of one such derivative showed promising solubility and stability for intravenous infusion, indicating its utility in medical applications (Baraldi et al., 2012).

Synthesis Techniques and Structural Analysis

El-Kurdi et al. (2021) conducted a study focusing on the efficient synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives, showcasing the utility of these compounds in pharmaceutical applications. The study detailed the synthesis process and provided structural analysis via X-ray diffraction, highlighting the adaptability and significance of these compounds in scientific research (El-Kurdi et al., 2021).

5-HT2 Antagonist Activity

Watanabe et al. (1992) explored the synthesis and activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds, with specific substituents like 4-[bis(4-fluoro-phenyl)methylene]piperidine, demonstrated significant 5-HT2 antagonist activity, indicating their potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).

Antidiabetic Drug Development

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. The study aimed at developing these compounds as anti-diabetic medications, highlighting their role in addressing diabetes through innovative pharmacological approaches (Bindu et al., 2019).

Antibacterial and Antifungal Activities

Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activities. The compounds demonstrated potent antibacterial and antifungal properties, suggesting their potential as effective antimicrobial agents (Prakash et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmaceutical applications, given the known biological activity of triazolopyridines .

properties

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVADPASHYPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

CAS RN

1281695-27-9
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Reactant of Route 2
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Reactant of Route 5
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Reactant of Route 6
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.